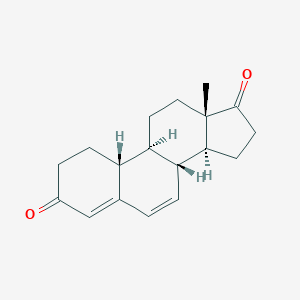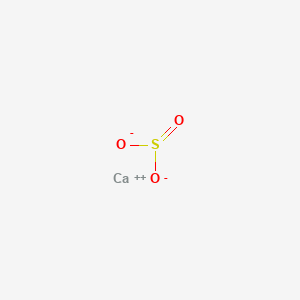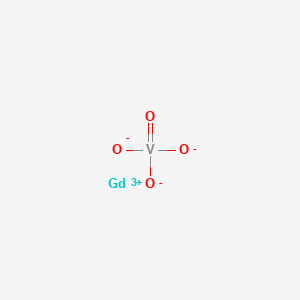
2-メチル-4,5-ジフェニルオキサゾール
概要
説明
2-Methyl-4,5-diphenyloxazole is an organic compound with the molecular formula C₁₆H₁₃NO and a molecular weight of 235.29 g/mol It belongs to the class of oxazole derivatives, which are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring
科学的研究の応用
2-Methyl-4,5-diphenyloxazole has several applications in scientific research:
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
Target of Action
2-Methyl-4,5-diphenyloxazole is a chemical compound with the molecular formula C16H13NO The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It is known to be used as a reagent in macrolide synthesis . Macrolides are a class of drugs that are used to treat bacterial infections by inhibiting protein synthesis. The exact interaction of 2-Methyl-4,5-diphenyloxazole with its targets and the resulting changes are subject to further investigation.
Biochemical Pathways
As it is used in macrolide synthesis , it may indirectly influence the pathways associated with bacterial protein synthesis. The downstream effects of these interactions would depend on the specific context of the macrolide’s use.
Result of Action
As a reagent in macrolide synthesis , its effects would likely be seen in the efficacy of the resulting macrolide compound. Macrolides typically work by inhibiting bacterial protein synthesis, leading to the death of the bacteria.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 2-Methyl-4,5-diphenyloxazole is not well-documented. Factors such as temperature, pH, and the presence of other compounds could potentially influence its action. For instance, the compound has a boiling point of 214 °C/17 mmHg and a melting point of 28 °C . These properties suggest that the compound is stable under normal environmental conditions but may degrade under extreme temperatures.
生化学分析
Biochemical Properties
The nature of these interactions often involves non-covalent bonding, which allows the oxazole ring to bind to the active sites of enzymes or the binding sites of proteins .
Molecular Mechanism
Oxazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
準備方法
Synthetic Routes and Reaction Conditions
2-Methyl-4,5-diphenyloxazole can be synthesized through several methods. One common synthetic route involves the cyclization of 2-aminobenzophenone with acetic anhydride in the presence of a base such as sodium acetate . The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of 2-Methyl-4,5-diphenyloxazole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Industrial production also emphasizes cost-effectiveness and scalability.
化学反応の分析
Types of Reactions
2-Methyl-4,5-diphenyloxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced oxazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the oxazole ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide; typically carried out in acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents.
Substitution: Halogenating agents, alkylating agents; reactions often require catalysts or specific solvents.
Major Products Formed
The major products formed from these reactions include various substituted oxazole derivatives, which can exhibit different chemical and physical properties depending on the nature of the substituents.
類似化合物との比較
Similar Compounds
- 2-Methyl-4,5-diphenyl-1,3-oxazole
- 4,5-Diphenyl-2-methyloxazole
- 2-Methyl-4,5-diphenyl-1,3-oxazol
Uniqueness
2-Methyl-4,5-diphenyloxazole is unique due to its specific substitution pattern on the oxazole ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex organic molecules and the study of its biological activities.
特性
IUPAC Name |
2-methyl-4,5-diphenyl-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO/c1-12-17-15(13-8-4-2-5-9-13)16(18-12)14-10-6-3-7-11-14/h2-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLQIWRCWPJRJJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(O1)C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80161981 | |
| Record name | Oxazole, 2-methyl-4,5-diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80161981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14224-99-8 | |
| Record name | Oxazole, 2-methyl-4,5-diphenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014224998 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxazole, 2-methyl-4,5-diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80161981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary chemical reactions 2-methyl-4,5-diphenyloxazole can undergo according to the research?
A1: 2-Methyl-4,5-diphenyloxazole exhibits reactivity with various reagents, leading to diverse chemical transformations.
- Sulfonation: It reacts with chlorosulfonic acid to produce the corresponding sulfonyl chloride. This sulfonyl chloride can further react with nucleophiles, providing a route to various derivatives. []
- Pyrolysis: Under high-temperature conditions (1000°C) and low pressure (0.5 Torr), 2-methyl-4,5-diphenyloxazole undergoes flow-vacuum pyrolysis. This process yields a complex mixture of products, including benzonitrile, diphenylmethane, and fluorene, with o-benzylbenzonitrile being the major product. This reaction is proposed to proceed via radical and carbene intermediates. []
- Lithiation and Ring Transformation: The compound undergoes lithiation, enabling reactions with electrophiles like α-bromo ketone methyl enol ethers. Subsequent hydrolysis yields γ-keto-oxazoles. These γ-keto-oxazoles can be transformed into fused imidazoles through reactions with hydrazine or by converting them to γ-amino-oxazoles followed by pyrolysis. []
Q2: Has 2-methyl-4,5-diphenyloxazole demonstrated any potential for antifungal activity?
A2: Research suggests that 2-methyl-4,5-diphenyloxazole displays antifungal activity. A computational screening study utilizing topological descriptors and linear discriminant analysis predicted its antifungal properties. This prediction was further validated through experimental testing against Candida albicans, Candida glabrata, and Saccharomyces cerevisiae. The compound exhibited activity against all three fungal species, with minimum inhibitory concentrations (MIC50) ranging from 25 to 100 µg/mL. []
Q3: Are there any studies exploring the structure-activity relationship (SAR) of 2-methyl-4,5-diphenyloxazole?
A3: While the provided research does not delve deeply into specific SAR studies for 2-methyl-4,5-diphenyloxazole, it offers insights into how structural modifications can impact its reactivity. For instance, converting 2-methyl-4,5-diphenyloxazole to its corresponding sulfonyl chloride [] or γ-keto-oxazole derivatives [] allows for further derivatization and potentially alters its biological activity. Further research focused on systematic structural modifications and subsequent biological evaluation is needed to establish a comprehensive SAR profile for this compound.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![[(1R,3R,4S,6S)-4-hydroxy-4,7,7-trimethyl-3-bicyclo[4.1.0]heptanyl] acetate](/img/structure/B84631.png)


